molecular formula C10H8Cl3F3N2O2 B3031339 1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine CAS No. 257284-78-9

1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine

Cat. No. B3031339
M. Wt: 351.5 g/mol
InChI Key: KPLUFKUFKJGLER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine (3) represents a significant advancement in the development of sigma receptor ligands. The compound exhibits a Ki of 0.34 nM, indicating a high affinity for the sigma receptor, surpassing its parent compounds in efficacy. The synthesis process is noted for its relative simplicity and the potential for these compounds to serve as a basis for therapeutic agent development is highlighted .

Molecular Structure Analysis

The molecular structure of 1-butyl-4-[2-(3,5-dimethoxy-4-hydroxyphenyl)ethenyl)]pyridinium chloride tetrahydrate has been elucidated using a variety of spectroscopic methods, including single crystal X-ray diffraction. The compound crystallizes in the triclinic P1 space group, with two independent cations in the unit cell. The structure is characterized by different torsion angles in the butyl chain and is stabilized by a network of hydrogen bonds, forming infinite layers that include solvent molecules .

Chemical Reactions Analysis

Trifluoromethylated enamines have been shown to react with monochloromethyleneiminium chlorides and chloroiminium chlorides to yield new 2-aza-1,3-dienes. These dienes can further cyclize with sodium hydride to form pyridin-4-ones. This reaction pathway demonstrates the reactivity of trifluoromethylated enamines and their potential utility in synthesizing heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized by their high affinity for the sigma receptor, as evidenced by the low Ki values. The compounds' chemical simplicity and selectivity make them promising candidates for further development. Additionally, the novel chloride salt of 1-butyl-4-[2-(4-hydroxyphenyl)ethenyl)]pyridine exhibits solvatochromic effects, indicating its potential application in dye chemistry and the importance of solvent interactions in determining its spectroscopic properties .

Case Studies and Applications

The compounds synthesized in these studies have potential applications in the development of novel therapeutic agents targeting sigma receptors. The high affinity and selectivity of these compounds make them suitable for further investigation into the functional role of sigma receptors in various physiological processes. Moreover, the solvatochromic properties of the pyridinium chloride salt suggest potential applications in materials science, particularly in the design of responsive dyes and sensors .

Scientific Research Applications

Electro-Optic Materials

  • Layer-by-Layer Self-Assembled Pyrrole-Based Donor-Acceptor Chromophores : Research on pyrrole-based chromophores, closely related to the compound , shows their potential application in electro-optic materials. This study details the synthesis of heterocycle-based diethanolaminomethyl-functionalized derivatives and their application in creating nonlinear optical/electro-optic multilayers, demonstrating significant electro-optic properties (Facchetti et al., 2003).

Photoluminescent and Magnetic Properties

  • Tetrathiafulvalenyl-Ethenylpyridine Radical Cation Salts : Compounds structurally similar to the specified chemical have been investigated for their photoluminescent and magnetic properties. This includes the study of radical cation salts containing poly(beta-diketonate) rare earth complexes, which exhibit unique luminescence and paramagnetic properties (Pointillart et al., 2009).

Antitumor Activity

  • Novel Oxadiazoles and Trifluoromethylpyridines : Analogous compounds, specifically 1,2,4-oxadiazoles and trifluoromethylpyridines, have been researched for their antitumor activity. These compounds, derived from 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline and 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, show promise in cancer treatment due to their in vitro anti-cancer activity (Maftei et al., 2016).

Synthesis and Structural Analysis

  • Pd(II) Complexes with Pyridine Ligands : The synthesis and structural analysis of Pd(II) complexes containing ligands similar to the queried compound have been explored. These studies provide insights into the potential application of such compounds in catalysis and coordination chemistry (Montoya et al., 2007).

Antioxidant and Antimicrobial Activity

  • Novel Pyrazol-Pyridine Derivatives : Compounds containing trifluoromethylpyridine and pyrazole moieties, akin to the specified chemical, have been synthesized and analyzed for their antioxidant and antimicrobial properties. These compounds show promising activity against various pathogens and may serve as leads in pharmaceutical research (Bonacorso et al., 2015).

Crystallography and Molecular Structure

  • Co-Crystals of Pyridin-Ethenyl Compounds : The crystal structures of co-crystals involving compounds similar to the query have been determined. These studies contribute to our understanding of molecular interactions and crystal engineering (Tabuchi et al., 2016).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP, including 1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine, will be discovered in the future .

properties

IUPAC Name

1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3F3N2O2/c11-8(12)9(13)18-20-4-3-19-7-5-6(1-2-17-7)10(14,15)16/h1-2,5,18H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLUFKUFKJGLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)OCCONC(=C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381815
Record name 1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine

CAS RN

257284-78-9
Record name 1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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